2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone
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Overview
Description
2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone is an organic compound with the molecular formula C10H9BrCl2O3S and a molecular weight of 360.06 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethylsulfonyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-dichloro-4-(ethylsulfonyl)benzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often involve solvents such as dioxane or ethanol and may require the use of aqueous sodium carbonate (Na2CO3) to facilitate the reaction .
Chemical Reactions Analysis
2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
Scientific Research Applications
2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone involves electrophilic aromatic substitution, where the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone include:
1-Bromo-2,4-dichlorobenzene: An aryl halide used in organic synthesis.
2-Bromo-1,4-dichlorobenzene: Another aryl halide with similar reactivity.
2-Bromo-1-(2,3-dichloro-4-(ethylsulfonyl)phenyl)ethanone: A compound with a similar structure and properties.
These compounds share similar functional groups and reactivity patterns but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
2-bromo-1-(2,3-dichloro-4-ethylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O3S/c1-2-17(15,16)8-4-3-6(7(14)5-11)9(12)10(8)13/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJCTECZTPRUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)CBr)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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